molecular formula C7H12O2 B15202258 Methyl cis-2-hexenoate CAS No. 13894-64-9

Methyl cis-2-hexenoate

Cat. No.: B15202258
CAS No.: 13894-64-9
M. Wt: 128.17 g/mol
InChI Key: GFUGBRNILVVWIE-WAYWQWQTSA-N
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Description

Methyl cis-2-hexenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from 2-hexenoic acid and methanol. This compound is known for its distinctive green, musty, earthy, sweet, and fruity odor, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cis-2-hexenoate can be synthesized by boiling the corresponding acid (2-hexenoic acid) with methanol in the presence of concentrated sulfuric acid in chloroform. The reaction involves the esterification of the acid with methanol, followed by the elimination of water from the vapors using magnesium sulfate .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the esterification of 2-hexenoic acid with methanol under acidic conditions. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl cis-2-hexenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl cis-2-hexenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl cis-2-hexenoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various metabolic pathways. The compound’s effects are mediated through its interaction with olfactory receptors, leading to the perception of its characteristic odor .

Comparison with Similar Compounds

Similar Compounds

  • Methyl trans-2-hexenoate
  • Methyl 2-hexenoate
  • Methyl 3-hexenoate

Comparison

Methyl cis-2-hexenoate is unique due to its cis configuration, which imparts distinct olfactory properties compared to its trans isomer. The cis configuration results in a different spatial arrangement of atoms, leading to variations in odor and reactivity. Methyl trans-2-hexenoate, for example, has a different odor profile and may exhibit different chemical reactivity due to the trans configuration .

Properties

CAS No.

13894-64-9

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

methyl (Z)-hex-2-enoate

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5-

InChI Key

GFUGBRNILVVWIE-WAYWQWQTSA-N

Isomeric SMILES

CCC/C=C\C(=O)OC

Canonical SMILES

CCCC=CC(=O)OC

Origin of Product

United States

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